molecular formula C23H13F2N3OS2 B3620970 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No.: B3620970
M. Wt: 449.5 g/mol
InChI Key: LMVRQMAUFNOINN-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a thiophene moiety

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F2N3OS2/c24-13-7-8-15(17(25)10-13)20-12-31-23(27-20)28-22(29)16-11-19(21-6-3-9-30-21)26-18-5-2-1-4-14(16)18/h1-12H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVRQMAUFNOINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thiazole and thiophene groups through a series of coupling reactions. Key reagents often include halogenated quinolines, thiophene derivatives, and thiazole precursors. Reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoline or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2,5-Difluorophenyl isocyanate
  • 3-(Trifluoromethyl)benzylamine

Uniqueness

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide is unique due to its combination of a quinoline core with thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions or electronic characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide

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